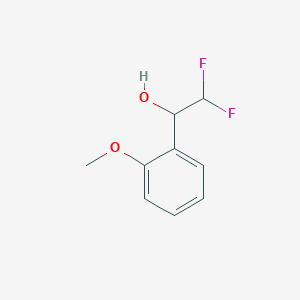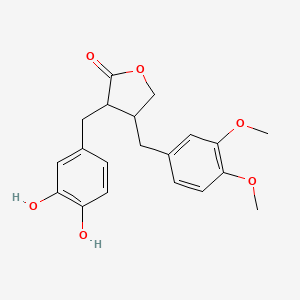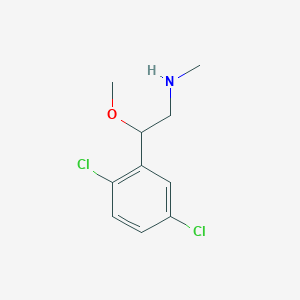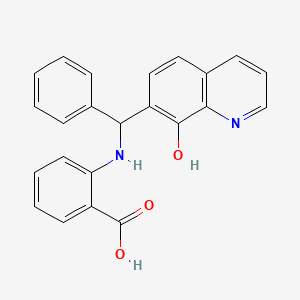
Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in targeting botulinum neurotoxins. The structure of this compound includes a quinoline moiety, which is known for its metal chelation properties, making it a valuable scaffold in drug design .
準備方法
The synthesis of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid typically involves a Mannich reaction. This reaction is a three-component condensation involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often include the use of solvents such as acetonitrile and a Brönsted-acid mediator like formic acid at elevated temperatures . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
科学的研究の応用
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its metal chelation properties.
作用機序
The mechanism of action of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid involves its ability to chelate metal ions. This chelation disrupts the catalytic activity of enzymes that require metal ions as cofactors. In the case of botulinum neurotoxins, the compound inhibits the cleavage of SNARE proteins, thereby preventing the release of acetylcholine at neuromuscular junctions and leading to muscle paralysis .
類似化合物との比較
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid can be compared with other quinoline derivatives, such as:
8-hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinoline N-oxide: Used in various oxidation reactions.
Chloroquine: An antimalarial drug that also contains a quinoline moiety.
The uniqueness of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid lies in its specific structure, which allows for effective metal chelation and inhibition of botulinum neurotoxins .
特性
CAS番号 |
5522-83-8 |
|---|---|
分子式 |
C23H18N2O3 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18N2O3/c26-22-18(13-12-16-9-6-14-24-21(16)22)20(15-7-2-1-3-8-15)25-19-11-5-4-10-17(19)23(27)28/h1-14,20,25-26H,(H,27,28) |
InChIキー |
NISNWVZYKYOKOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



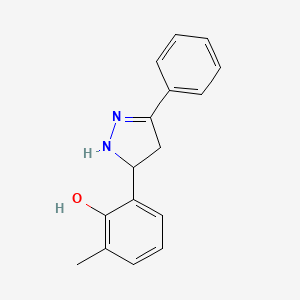


![3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)
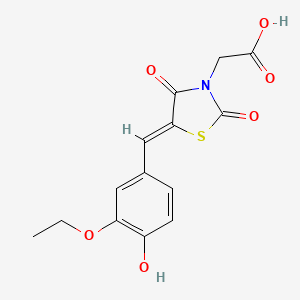
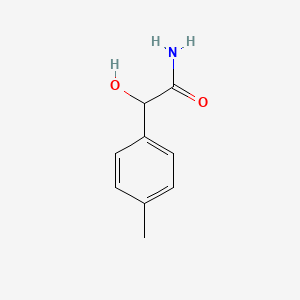
![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)
![Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B12110569.png)
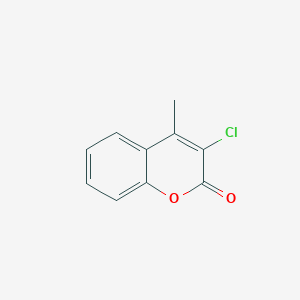
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)
